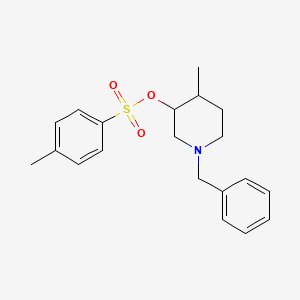

(1-Benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate

描述

“(1-Benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate” is a sulfonate ester derivative featuring a piperidine core substituted with a benzyl group at the 1-position and a methyl group at the 4-position. The 4-methylbenzenesulfonate (tosylate) group is esterified to the piperidine’s 3-position hydroxyl (or alcohol precursor). This structural motif is critical in medicinal chemistry, as sulfonate esters are often employed to enhance solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs).

属性

分子式 |

C20H25NO3S |

|---|---|

分子量 |

359.5 g/mol |

IUPAC 名称 |

(1-benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H25NO3S/c1-16-8-10-19(11-9-16)25(22,23)24-20-15-21(13-12-17(20)2)14-18-6-4-3-5-7-18/h3-11,17,20H,12-15H2,1-2H3 |

InChI 键 |

FUDMVFNEBLKJIF-UHFFFAOYSA-N |

规范 SMILES |

CC1CCN(CC1OS(=O)(=O)C2=CC=C(C=C2)C)CC3=CC=CC=C3 |

产品来源 |

United States |

准备方法

The synthesis of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate typically involves the following steps:

Formation of 1-Benzyl-4-methylpiperidin-3-ol: This can be achieved through the reaction of 4-methylpiperidine with benzyl chloride under basic conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonate esters and piperidine derivatives, emphasizing molecular features, physicochemical properties, and synthetic relevance.

Table 1: Structural and Physicochemical Comparison

*Estimated molecular formula for target compound: C₂₀H₂₅NO₃S.

Key Observations:

Functional Group Impact :

- The target compound’s tosylate group aligns with niraparib tosylate , suggesting shared solubility or stability advantages. However, the absence of electron-withdrawing groups (e.g., nitro in 7o/7u ) likely reduces its melting point compared to nitrated analogs.

- Piperidine substitution : The benzyl and methyl groups on the piperidine ring (target compound) contrast with benzhydrylpiperazine moieties in compounds , which exhibit higher molecular weights and yields influenced by steric and electronic effects.

Synthetic Efficiency :

- Yields for nitro-substituted analogs (7o–7u) range from 31% to 59% , reflecting challenges in sulfonylation reactions. The target compound’s synthesis may face similar hurdles, depending on the reactivity of its piperidine precursor.

Biological Relevance: While niraparib tosylate is a PARP inhibitor , the target compound’s biological activity remains uncharacterized in the evidence.

Physicochemical Trends :

- Nitro groups (e.g., 7o, 7u) correlate with higher melting points (>180°C) due to increased polarity and intermolecular interactions . The target compound, lacking such groups, may exhibit lower thermal stability.

- Lipophilic substituents (e.g., benzofuran in ) reduce aqueous solubility, whereas the piperidine core in the target compound could introduce basicity, enhancing protonation-dependent solubility.

生物活性

(1-Benzyl-4-methylpiperidin-3-yl) 4-methylbenzenesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of approximately 377.5 g/mol, this compound is characterized by a piperidine ring substituted with a benzyl and sulfonate group, which may influence its pharmacological properties.

The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H27NO4S |

| Molecular Weight | 377.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | FUDMVFNEBLKJIF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in neurotransmission. Preliminary studies suggest that it may act as an inhibitor or modulator of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. This interaction could have implications for conditions such as Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

- Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties by inhibiting AChE, thus increasing acetylcholine levels in the synaptic cleft, potentially enhancing cognitive function.

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Inhibition of Acetylcholinesterase

A comparative study assessed the efficacy of this compound as an AChE inhibitor against standard drugs like donepezil and rivastigmine. The results indicated that the compound exhibited comparable inhibitory activity, making it a candidate for further development as a treatment for Alzheimer's disease.

Case Study 2: Antimicrobial Activity

In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that this compound had significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Research Applications

The compound's unique structure allows for various applications in scientific research:

- Medicinal Chemistry : As an intermediate in synthesizing other biologically active compounds.

- Pharmacology : Studying its effects on neurotransmitter systems to develop new treatments for neurodegenerative diseases.

- Synthetic Chemistry : Utilizing its reactivity in developing new synthetic routes for complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。